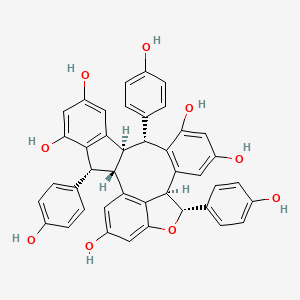
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-
描述
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a benzoylamino group, a methoxy group, and a methyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis.
准备方法
The synthesis of benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- typically involves the diazotization of the corresponding aromatic amine. The process begins with the preparation of the aromatic amine, which is then treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) to form the diazonium salt. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium compound.
Synthetic Route:
Aromatic Amine Preparation: The starting material, 4-(benzoylamino)-2-methoxy-5-methylaniline, is synthesized through the acylation of 4-amino-2-methoxy-5-methylaniline with benzoyl chloride.
Diazotization: The aromatic amine is dissolved in an acidic solution, and sodium nitrite is added slowly to generate nitrous acid in situ. The reaction mixture is kept at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods: In industrial settings, the diazotization process is scaled up using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the diazonium salt.
化学反应分析
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- undergoes various chemical reactions, including substitution, coupling, and reduction reactions.
Types of Reactions:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions. For example, treatment with copper(I) chloride results in the formation of the corresponding chloro compound.
Coupling Reactions: The diazonium compound can undergo azo coupling with phenols or aromatic amines to form azo dyes. This reaction is typically carried out in alkaline conditions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine using reducing agents like sodium sulfite.
Common Reagents and Conditions:
Substitution: Copper(I) chloride, copper(I) bromide, potassium iodide.
Coupling: Phenols, aromatic amines, alkaline conditions.
Reduction: Sodium sulfite, acidic conditions.
Major Products:
Substitution: Aryl halides, phenols, nitriles.
Coupling: Azo dyes.
Reduction: Aromatic amines.
科学研究应用
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- has several applications in scientific research, particularly in organic synthesis, material science, and medicinal chemistry.
Chemistry:
Synthesis of Azo Dyes: Used in the preparation of azo dyes through coupling reactions with phenols and aromatic amines.
Intermediate in Organic Synthesis:
Biology and Medicine:
Bioconjugation: Utilized in the modification of biomolecules through diazonium coupling reactions, aiding in the development of bioconjugates for diagnostic and therapeutic purposes.
Drug Development: Investigated for its potential in the synthesis of pharmaceutical compounds with specific biological activities.
Industry:
Dye Manufacturing: Employed in the production of dyes for textiles, plastics, and inks.
Material Science: Used in the functionalization of surfaces and the preparation of advanced materials with specific properties.
作用机制
The mechanism of action of benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group (N₂⁺) is a highly reactive electrophile, making it susceptible to nucleophilic attack. This reactivity is harnessed in substitution and coupling reactions, where the diazonium group is replaced by other functional groups or forms azo linkages.
Molecular Targets and Pathways:
Electrophilic Substitution: The diazonium group acts as an electrophile, reacting with nucleophiles to form substituted aromatic compounds.
Azo Coupling: The diazonium compound couples with electron-rich aromatic compounds to form azo dyes, a process that involves the formation of a nitrogen-nitrogen double bond.
相似化合物的比较
Benzenediazonium Chloride: A simpler diazonium salt used in similar substitution and coupling reactions.
4-Nitrobenzenediazonium Tetrafluoroborate: A diazonium compound with an electron-withdrawing nitro group, affecting its reactivity and stability.
2,4,6-Trimethylbenzenediazonium Chloride: A diazonium salt with multiple methyl groups, influencing its steric and electronic properties.
Uniqueness:
Functional Groups: The presence of benzoylamino, methoxy, and methyl groups in benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- provides unique reactivity and selectivity in chemical reactions.
Applications: Its specific structure makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
属性
IUPAC Name |
4-benzamido-2-methoxy-5-methylbenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11/h3-9H,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZRZVLSHYKLM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N3O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14726-28-4 (tetrachlorozincate), 97-40-5 (chloride) | |
| Record name | Fast violet B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60865394 | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-27-9 | |
| Record name | 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27761-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fast violet B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylcarboxamido)-2-methoxy-5-methylbenzenediazonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl {3-[(3,5-dimethoxybenzoyl)amino]phenyl}carbamate](/img/structure/B1217179.png)




![(1S,7R,7aS)-1-[(2R)-1-carboxypropan-2-yl]-5-[[(1S,4S)-3,3-dimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]methyl]-7-hydroxy-1,7a-dimethyl-6,7-dihydro-2H-indene-4-carboxylic acid](/img/structure/B1217188.png)




